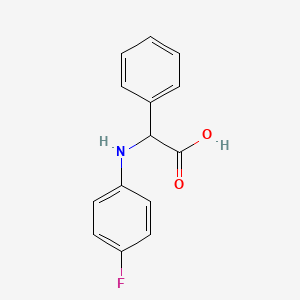

(4-Fluoro-phenylamino)-phenyl-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMPMXYTSHYNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro Phenylamino Phenyl Acetic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (4-Fluoro-phenylamino)-phenyl-acetic acid reveals several potential disconnection points, leading to readily available starting materials. The most apparent disconnections are at the C-N bond and the bonds surrounding the α-carbon.

C-N Bond Disconnection: This approach disconnects the molecule into phenylacetic acid and 4-fluoroaniline (B128567) moieties. This suggests a synthesis based on the N-arylation of phenylglycine or its ester equivalent with a suitable 4-fluorophenyl electrophile. Key precursors for this strategy include:

Phenylglycine or its esters (e.g., methyl, ethyl, or tert-butyl ester)

4-fluoro-substituted aryl halides (e.g., 4-fluorobromobenzene, 4-fluoroiodobenzene) or other activated derivatives like aryl triflates.

Disconnection of the α-Amino Acid Core: This strategy involves building the α-amino acid structure from simpler components. Two classical named reactions form the basis of this approach:

Strecker Synthesis: This retrosynthesis leads to benzaldehyde (B42025), 4-fluoroaniline, and a cyanide source (e.g., potassium cyanide) as the primary precursors. The reaction proceeds via an α-aminonitrile intermediate.

Bucherer-Bergs Reaction: This pathway disconnects the target molecule to benzaldehyde, 4-fluoroaniline, cyanide, and a carbonate source (e.g., ammonium (B1175870) carbonate), which form a hydantoin (B18101) intermediate that is subsequently hydrolyzed.

Another disconnection strategy involves the reaction of an α-halo-phenylacetic acid with 4-fluoroaniline, pointing to α-bromophenylacetic acid and 4-fluoroaniline as the key precursors.

Direct Synthetic Routes and Reaction Conditions

Several direct synthetic routes have been established for the synthesis of N-aryl amino acids, which can be applied to the preparation of this compound.

Amination Reactions for Aryl-Nitrogen Bond Formation

The formation of the aryl-nitrogen bond is a crucial step in many synthetic pathways to this compound. This is typically achieved through the N-arylation of phenylglycine or its derivatives.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an amine with an aryl halide. For the synthesis of the target molecule, this would entail the reaction of phenylglycine with a 4-fluorophenyl halide. nih.gov Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov However, the use of ligands such as N,N-dimethylglycine can promote the reaction at lower temperatures. chemicalbook.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for C-N bond formation. chemrxiv.org It offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. chemrxiv.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of N-aryl amino acid esters, the choice of base is critical to prevent racemization. Weaker bases like cesium carbonate have been found to be effective in maintaining stereochemical integrity. organic-chemistry.org

A specific example of a related N-arylation involves the reaction of amino acid esters with aryl triflates using a t-BuBrettPhos Pd G3 or G4 precatalyst, which results in minimal racemization. organic-chemistry.org

| Reaction | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine), Base | Classical method, often requires high temperatures. Ligands can improve reaction conditions. nih.govchemicalbook.com |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., t-BuBrettPhos), Weak base (e.g., Cs2CO3) | Milder conditions, broader scope, prevention of racemization with appropriate base selection. chemrxiv.orgorganic-chemistry.org |

Carboxylation Strategies for Acetic Acid Moiety Introduction

While less common for this specific target, general strategies for introducing the carboxylic acid functionality in amino acid synthesis are relevant. In the context of the Strecker and Bucherer-Bergs syntheses, the carboxylic acid is generated from a nitrile or hydantoin precursor, respectively.

Hydrolysis of α-Aminonitriles (from Strecker Synthesis): The α-amino nitrile, formed from the condensation of benzaldehyde, 4-fluoroaniline, and cyanide, is hydrolyzed under acidic or basic conditions to yield the final α-amino acid. orgsyn.org

Hydrolysis of Hydantoins (from Bucherer-Bergs Reaction): The hydantoin intermediate, formed from the reaction of benzaldehyde, 4-fluoroaniline, cyanide, and ammonium carbonate, is hydrolyzed, typically with a strong base, to afford the N-carbamoyl amino acid, which is then acidified to yield the desired amino acid. rug.nl

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest. Stereoselective approaches aim to control the chirality at the α-carbon.

One strategy involves the use of a chiral auxiliary in the Strecker synthesis. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions, leading to high diastereomeric excess. rug.nl This approach could potentially be adapted for the synthesis of the target molecule.

Another approach is the enantioselective C-H arylation of N-aryl glycine (B1666218) esters with arylboronic acids in the presence of a chiral palladium(II) catalyst. This method allows for the direct introduction of the phenyl group at the α-position in a stereocontrolled manner. rsc.org

Alternative Synthetic Pathways and Process Optimization

An efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. This method involves an intermolecular cyclization in the presence of CuCl₂·2H₂O and KOH to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved with ethanolic KOH to yield the desired N-aryl glycine. This method has been successfully applied to the synthesis of N-(4-Fluorophenyl)glycine. nih.gov

Process optimization for the synthesis of non-canonical amino acids is an active area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. This includes the development of biocatalytic routes and flow chemistry processes. nih.govdigitellinc.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound.

Palladium Catalysis: As discussed in the context of the Buchwald-Hartwig amination, palladium catalysts are highly effective for the formation of the C-N bond. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. chemrxiv.orgrsc.org Palladium catalysts are also employed in C-H activation/arylation reactions for the stereoselective synthesis of arylglycine derivatives. rsc.org

Copper Catalysis: Copper catalysts are primarily used in the Ullmann condensation for N-arylation. nih.gov While historically requiring harsh conditions, modern copper-catalyzed systems with appropriate ligands can achieve high yields under milder conditions. chemicalbook.com Copper catalysts have also been used in the rearrangement of 2-chloro-N-aryl acetamides to N-aryl glycines. nih.gov

A novel catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) and zinc acetate (B1210297) has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives, showcasing the ongoing development of new catalytic methods. rsc.org

| Catalyst System | Application | Key Advantages |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination, C-H Arylation | High efficiency, mild conditions, broad substrate scope, potential for stereoselectivity. chemrxiv.orgrsc.orgrsc.org |

| Copper/Ligand | Ullmann Condensation, Rearrangement Reactions | Cost-effective, effective for specific transformations. nih.govchemicalbook.comnih.gov |

| Tetrazine/Zinc Acetate | C-S Bond Activation for α-Arylation | Novel catalytic system for the synthesis of α-arylated glycine esters. rsc.org |

Reaction Mechanisms and Chemical Transformations of 4 Fluoro Phenylamino Phenyl Acetic Acid

Investigation of Amine Reactivity and Protonation Equilibria

The chemical nature of (4-Fluoro-phenylamino)-phenyl-acetic acid in solution is governed by the protonation states of its acidic (carboxylic acid) and basic (secondary amine) functional groups. Like other amino acids, it can exist as a zwitterion, a neutral molecule with both a positive and a negative charge. cambridge.orgyoutube.com

The protonation equilibria can be described by two distinct pKa values:

pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate (-COO⁻).

pKa₂: Corresponding to the protonation of the secondary amine group (-NH-) to form a secondary ammonium (B1175870) ion (-NH₂⁺-).

In strongly acidic solutions, both the amine and the carboxylic acid will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will be the first to deprotonate, forming the zwitterion. youtube.com At even higher pH values, the ammonium group will deprotonate, leaving a net negative charge on the molecule. The exact pKa values for this compound are not widely reported, but can be estimated from similar compounds. The pKa of the carboxylic acid group in N-phenylglycine is approximately 2.4, while the pKa for the ammonium group is around 5.0. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings is expected to slightly decrease the basicity of the nitrogen atom (lower pKa₂) and slightly increase the acidity of the carboxylic acid (lower pKa₁).

The reactivity of the amine is characterized by the lone pair of electrons on the nitrogen atom. This lone pair is delocalized into both the phenyl ring and the 4-fluorophenyl ring, making the nitrogen atom less nucleophilic than in aliphatic secondary amines but activating the aromatic rings toward electrophilic substitution.

Table 1: Estimated Protonation Equilibria and pKa Values This table presents estimated values based on analogous compounds, as specific experimental data for this compound is not readily available.

| Equilibrium | Functional Group | Estimated pKa | Predominant Species at pH |

| H₂A⁺ ⇌ HA (zwitterion) + H⁺ | Carboxylic Acid | ~2.3 - 2.5 | pH < pKa₁ |

| HA (zwitterion) ⇌ A⁻ + H⁺ | Ammonium | ~4.8 - 5.2 | pH > pKa₂ |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in this compound is a versatile functional group that can undergo a variety of transformations common to carboxylic acids. libretexts.org These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Common Transformations:

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), the compound can be converted into its corresponding ester. This reaction is reversible and typically requires removal of water to drive it to completion.

Amide Formation: Reaction with ammonia (B1221849) or a primary/secondary amine, often facilitated by a coupling agent (like DCC) or by converting the carboxylic acid to a more reactive acyl chloride, yields the corresponding amide.

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not typically isolated but is used directly to synthesize esters, amides, and other derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-((4-fluorophenyl)amino)-2-phenylethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org

Electrophilic Aromatic Substitution on the Phenyl Rings

The molecule has two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the existing substituents: the secondary amino group (-NH-) and the fluorine atom (-F). wikipedia.org

The (4-Fluoro-phenylamino)- group: The nitrogen atom is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the attached phenyl ring via resonance. wikipedia.org This significantly stabilizes the cationic intermediate (sigma complex) formed during the attack of an electrophile at the ortho and para positions.

The Fluorine atom: Fluorine is an electronegative atom and thus deactivating through the inductive effect. However, like other halogens, it is an ortho, para-director because its lone pairs can be donated via resonance to stabilize the cationic intermediate. wikipedia.org

When an electrophile is introduced, a competition arises between the two rings. The phenyl ring activated by the amino group is significantly more nucleophilic than the fluorophenyl ring. Therefore, electrophilic substitution is expected to occur predominantly on the unsubstituted phenyl ring at the positions ortho and para to the amino group. Steric hindrance from the adjacent phenyl group might favor substitution at the para position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) | Ring of Substitution |

| Nitration | NO₂⁺ | (4-Fluoro-phenylamino)-(4-nitro-phenyl)-acetic acid | Phenyl ring |

| Halogenation | Br⁺ / Cl⁺ | (4-Bromo-phenyl)-(4-fluoro-phenylamino)-acetic acid | Phenyl ring |

| Friedel-Crafts Alkylation | R⁺ | ortho and para alkylated products on the phenyl ring | Phenyl ring |

Note: Friedel-Crafts reactions may be complicated by the Lewis acid catalyst complexing with the basic nitrogen atom, which would deactivate the ring system. libretexts.org

Nucleophilic Substitution Patterns at the α-Carbon

The α-carbon, the carbon atom bearing both the carboxylic acid and the amino group, is another potential site for reaction. The proton attached to this carbon is acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and the delocalization potential offered by the phenyl ring and the nitrogen atom.

Deprotonation of the α-carbon can generate a carbanion (or more accurately, an enolate-like species) which can then act as a nucleophile and attack various electrophiles. This process, known as α-functionalization, allows for the introduction of new substituents at this position. nsf.gov

While direct nucleophilic substitution at the α-carbon requires the presence of a leaving group, such a group can be installed. For instance, α-halogenation (e.g., using N-bromosuccinimide under radical conditions) could introduce a bromine atom, which could then be displaced by a nucleophile. However, the more common reactivity pattern for N-aryl glycine (B1666218) derivatives involves the deprotonation of the α-C-H bond followed by reaction with an electrophile. nsf.gov

Degradation Pathways and Stability Studies under Controlled Conditions

The stability of this compound is influenced by environmental factors such as heat, light, and oxidizing agents. Like many amino acids, its degradation is expected to proceed primarily through two main pathways: decarboxylation and deamination. uaeu.ac.aehep.com.cn

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group. Thermal decarboxylation would lead to the formation of (4-fluorophenyl)(phenyl)methanamine. Studies on related N-alkyl-N-phenylglycines have shown that decarboxylation can occur through both oxidative and non-oxidative pathways. nih.gov The non-oxidative pathway is proposed to proceed through a cation radical intermediate. nih.gov

Deamination: The cleavage of the C-N bond. This would be a more complex process for a secondary arylamine compared to a primary aliphatic amine. Oxidative conditions could lead to cleavage of the C-N bond, potentially forming benzaldehyde (B42025) and 4-fluoroaniline (B128567) as initial degradation products, along with other fragments.

The presence of two phenyl rings suggests that the compound may be susceptible to photodegradation upon exposure to UV light. Stability studies under controlled conditions (e.g., varying pH, temperature, and light exposure) would be necessary to fully characterize its degradation profile and identify the resulting products.

Computational Elucidation of Reaction Transition States and Energy Profiles

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms of this compound at a molecular level. acs.org Although specific computational studies on this exact molecule are not prominent in the literature, the methodology can be applied to understand its reactivity.

Potential Applications of Computational Studies:

Protonation Equilibria: Calculation of the pKa values for the amine and carboxylic acid groups to provide more accurate values than those estimated from analogues.

Reaction Pathways: Mapping the potential energy surface for reactions such as electrophilic aromatic substitution. This would involve locating the transition state structures for the attack of the electrophile at different positions (ortho, meta, para) on both rings and calculating their activation energies. This data can quantitatively predict the regioselectivity.

Conformational Analysis: Determining the most stable three-dimensional structure of the molecule. The relative orientation of the two phenyl rings and the carboxylic acid group can influence steric accessibility and reactivity at different sites.

Electronic Properties: Calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. acs.org These calculations can help rationalize the observed reactivity, for example, by showing that the highest electron density is located at the para position of the phenyl ring attached to the nitrogen, making it the most likely site for electrophilic attack.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search for advanced spectroscopic and analytical data for the chemical compound this compound, also known as N-(4-fluorophenyl)-2-phenylglycine, has concluded that detailed experimental data for its structural elucidation is not available in the public domain. Extensive queries of chemical databases and scholarly literature did not yield the specific research findings required to populate the requested article structure.

The investigation sought detailed information on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy. The objective was to provide a thorough characterization of the molecule's structure, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), high-resolution molecular mass, mass fragmentation patterns, and vibrational analysis data.

While spectroscopic data for related compounds—such as Phenylacetic acid, 4-Fluorophenylacetic acid, and various other phenylglycine derivatives—are well-documented, this information is not directly applicable to the specific molecular structure of this compound. Adhering to the principles of scientific accuracy, data from structurally different molecules cannot be used to describe the target compound.

Consequently, it is not possible to generate the requested scientific article with the specified outline and content inclusions, as the foundational experimental data is absent from the surveyed scientific literature and repositories.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

X-ray Crystallography for Solid-State Structure and Conformation Determination

While the precise crystal structure of (4-Fluoro-phenylamino)-phenyl-acetic acid is not publicly available, analysis of closely related compounds provides a strong basis for understanding its likely solid-state characteristics. X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystal, offering definitive insights into molecular conformation, intermolecular interactions, and packing in the solid state.

Furthermore, examination of a more complex analog, 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide, provides valuable conformational information. researchgate.net In this molecule, the fluorophenyl and phenylamino (B1219803) groups are oriented nearly perpendicular to each other. researchgate.net This perpendicular arrangement is a likely conformational feature in this compound as well, driven by the steric hindrance between the bulky phenyl rings. The solid-state structure of such molecules is often further stabilized by various intermolecular interactions, including hydrogen bonds and potentially C—H⋯π interactions. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Compounds

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and extrapolated from the crystallographic data of structurally related molecules for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC-MS considerations)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. Given that the molecule is chiral, arising from the stereocenter at the alpha-carbon of the acetic acid moiety, High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

For purity assessment, a reversed-phase HPLC method would be the standard approach. A C18 column is typically effective for separating organic molecules of this nature. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the phenyl rings in the molecule will absorb UV light.

Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with amino acid scaffolds. nih.govchromatographytoday.com Both normal-phase (using solvents like hexane and ethanol) and reversed-phase conditions can be employed for chiral separations, with the choice depending on the specific CSP and the solubility of the compound. phenomenex.com

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3: Illustrative HPLC Method for Chiral Separation

| Parameter | Condition |

| Column | Chiral Cellulose-based CSP, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Hexane:Ethanol (90:10) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for purity assessment, particularly for identifying volatile impurities. However, due to the low volatility of amino acids and their derivatives, derivatization is typically required before GC analysis. The carboxylic acid and the secondary amine groups of this compound would need to be converted to more volatile esters and amides, for example, through reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification followed by acylation.

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound and to identify any impurities based on their fragmentation patterns.

Table 4: Illustrative GC-MS Method Parameters (after derivatization)

| Parameter | Condition |

| Column | 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ionization | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 m/z |

Theoretical and Computational Chemistry Studies on 4 Fluoro Phenylamino Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Fluoro-phenylamino)-phenyl-acetic acid, these studies have been instrumental in defining its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has been a primary tool for determining the most stable three-dimensional structure of this compound. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, computational chemists have been able to perform geometry optimization and identify the minimum energy conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

For similar halogen-substituted phenylacetic acids, DFT studies have shown a good correlation between calculated structural parameters and experimental data obtained from X-ray crystallography. niscpr.res.in This agreement underscores the reliability of DFT methods in predicting the molecular geometry of such compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and kinetic stability of a molecule. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov For derivatives of phenylacetic acid, the HOMO is typically localized on the phenyl ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, marking it as the likely site for nucleophilic attack. In a study on a related compound, 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound allows it to adopt various conformations. Conformational analysis helps in identifying the most stable conformers and understanding the energy barriers between them. nih.govnih.gov This is particularly important as the biological activity of a molecule can be highly dependent on its conformation.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govrsc.org These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For analogous compounds, MD simulations have been used to understand the driving forces behind molecular recognition processes, highlighting the importance of interactions like hydrogen bonds and salt bridges. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za These predicted spectra can be compared with experimental data to confirm the molecular structure. nmrdb.orgchemicalbook.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of C=O, N-H, and C-F bonds. scielo.org.zanih.gov For similar molecules, theoretical and experimental vibrational data have shown good agreement. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) region. scielo.org.za These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π→π* transitions within the aromatic rings. physchemres.org

Assessment of Aromaticity and Tautomerism

The aromaticity of the phenyl rings in this compound is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through various indices.

Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule, particularly involving the amide and carboxylic acid groups. Quantum chemical calculations can be employed to determine the relative energies of different tautomers, thereby predicting the most stable form under different conditions.

Prediction of Reactivity Descriptors and Sites

DFT calculations can provide a range of reactivity descriptors that help in understanding the chemical behavior of this compound. These global descriptors include electronegativity, chemical hardness, and global softness. researchgate.net

Furthermore, local reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP) map can identify the specific atomic sites most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, with electron-rich regions (negative potential) indicating likely sites for electrophilic attack and electron-deficient regions (positive potential) indicating sites for nucleophilic attack.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of Structural Modifications on Substituted Phenylamino (B1219803) Acetic Acids

The introduction of a fluorine atom into a molecular scaffold can significantly alter its properties, including metabolic stability, binding affinity, and bioavailability. chimia.chnih.gov The position of the fluorine substituent on the phenylamino ring is a critical determinant of a compound's potency. Research on analogous aryl acetamide (B32628) structures has demonstrated that the placement of fluorine can lead to dramatic shifts in activity, sometimes by orders of magnitude. nih.gov

For instance, studies on related compound series have shown that a fluorine atom at the 4-position (para) of the phenyl ring often results in a substantial increase in potency compared to the unsubstituted analog. nih.gov In one case, the addition of a 4-fluoro substituent enhanced potency by 18-fold. nih.gov Conversely, placing the fluorine at the 2-position (ortho) can lead to a significant decrease in activity. This highlights the remarkable influence of fluorine's position, where regioisomers can exhibit a vast range of potencies. nih.gov The electron-withdrawing nature of fluorine can influence the pKa of the nearby amine and alter the molecule's interaction with target binding sites through electrostatic or hydrophobic interactions. nih.gov

| Compound | Substitution on Phenyl Ring | Relative Potency (EC50 in µM) | Fold Change vs. Unsubstituted |

|---|---|---|---|

| Analog 1 | Unsubstituted | 22 | - |

| Analog 2 | 4-Fluoro | 1.2 | 18x improvement |

| Analog 3 | 2-Fluoro | >100 | Significant decrease |

| Analog 4 | 3-Fluoro | ~2.1 | ~10x improvement |

Data presented is illustrative of trends observed in analogous compound series and is not specific to (4-Fluoro-phenylamino)-phenyl-acetic acid for which direct comparative data is not publicly available.

The secondary amine and the carboxylic acid moieties are key functional groups that play crucial roles in the molecule's interactions, often participating in hydrogen bonding with biological targets. nih.gov Modifications to these groups are a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

Amine Group Modifications: The nitrogen atom of the phenylamino group can be a site for introducing various substituents. The nature of these substituents—their size, electronics, and lipophilicity—can influence the molecule's conformation and binding affinity. For example, N-alkylation or N-acylation can alter the hydrogen bonding capacity and steric profile of the compound.

Carboxylic Acid Modifications: The carboxylic acid group is a key acidic and hydrogen-bonding feature. It is often esterified or converted into an amide to explore the impact of removing the acidic proton and altering hydrogen bond donor/acceptor patterns. Such modifications can also significantly impact the molecule's solubility, membrane permeability, and metabolic stability, potentially creating prodrugs that are converted to the active carboxylic acid in vivo. Studies on related phenylacetic acid derivatives have explored these transformations to generate diverse chemical libraries. mdpi.com

| Functional Group | Modification | Potential Consequences |

|---|---|---|

| Amine (-NH-) | N-Alkylation (e.g., -N(CH₃)-) | Increases lipophilicity; removes hydrogen bond donor capability; introduces steric bulk. |

| N-Acylation (e.g., -N(C(O)CH₃)-) | Neutralizes basicity; alters electronic profile and conformation. | |

| Carboxylic Acid (-COOH) | Esterification (e.g., -COOCH₃) | Increases lipophilicity; removes acidity; creates potential prodrug. |

| Amidation (e.g., -CONH₂) | Removes acidity; changes hydrogen bonding pattern; can alter solubility. |

Development of Molecular Libraries based on the this compound Scaffold

The this compound structure is an ideal scaffold for the development of molecular libraries. nih.gov Using combinatorial chemistry techniques, researchers can systematically synthesize a large number of related analogs by introducing a variety of building blocks at specific points on the core structure. nist.gov This approach allows for a broad and efficient exploration of the chemical space around the parent molecule.

The synthesis of such a library would typically involve a common intermediate, the core phenylamino acetic acid scaffold, which is then reacted with diverse sets of reagents to modify its peripheral functional groups. scielo.br For example, the carboxylic acid moiety can be coupled with a wide array of amines or alcohols to generate a library of amides or esters. Similarly, the phenyl rings can be further substituted with different chemical groups to probe their influence on activity. Screening these libraries can rapidly identify compounds with improved properties and provide a deeper understanding of the SAR. nih.gov

Computational Modeling for Ligand-Target Interactions

Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the interactions between a ligand, such as this compound, and its potential binding sites on a macromolecular target. jspae.comjspae.com These methods use algorithms to place the ligand into the active site of a protein or enzyme in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. researchgate.net

These simulations can reveal key molecular interactions that stabilize the ligand-target complex. For phenylacetic acid derivatives, common interactions include:

Hydrogen Bonds: The carboxylic acid and amine groups are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. jspae.com

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic or pi-stacking interactions with aromatic residues of the target protein. jspae.com

Halogen Bonds: The fluorine atom itself can participate in favorable halogen bonding interactions, further contributing to binding affinity.

By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity. For example, docking studies might reveal that a 4-fluoro substituent fits perfectly into a small hydrophobic pocket, whereas a 2-fluoro substituent causes a steric clash, explaining the observed differences in potency. nih.gov This information is invaluable for guiding the design of new, more potent analogs. researchgate.net

Design of Novel Analogs with Predicted Modulated Activities

The culmination of SAR studies and computational modeling is the rational design of novel analogs with predicted, improved, or modulated activities. nih.gov The insights gained from systematically modifying the scaffold and understanding the molecular interactions at the binding site allow chemists to move beyond random screening and towards a more directed approach.

For example, if SAR data indicates that electron-withdrawing groups at the 4-position are beneficial, and computational models show an unoccupied pocket near that position, a designer could propose synthesizing an analog with a 4-cyano or 4-trifluoromethyl group to potentially enhance binding. Similarly, if the carboxylic acid is found to have poor pharmacokinetic properties, it could be replaced with a bioisostere—a different functional group with similar steric and electronic properties—to improve its drug-like characteristics without sacrificing binding affinity. This iterative cycle of design, synthesis, and testing is a fundamental paradigm in modern drug discovery. mdpi.com

Investigations into in Vitro Biological Activity and Mechanistic Hypotheses Excluding Human Clinical Data

Exploration of Enzyme Inhibition Potential in vitro

The primary mechanism of action for (4-Fluoro-phenylamino)-phenyl-acetic acid is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and other physiological processes.

In vitro assays have been employed to quantify the inhibitory potency of this compound against both COX isoforms. A key parameter used is the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that this compound is a potent, non-selective inhibitor of both COX-1 and COX-2, with a slightly higher affinity for COX-1 in some assays. medchemexpress.comresearchgate.net This non-selective profile is a characteristic feature of many first-generation NSAIDs. mdpi.com

Specific in vitro findings indicate an IC50 of 0.55 µM for COX-1 and 3.24 µM for COX-2. medchemexpress.com Another in vitro analysis using equine whole blood determined a COX-1:COX-2 IC50 ratio of 0.336, further highlighting its activity against both enzyme isoforms. researchgate.netnih.gov

| Enzyme Target | Assay System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Biochemical Assay | 0.55 | medchemexpress.com |

| Cyclooxygenase-2 (COX-2) | Biochemical Assay | 3.24 | medchemexpress.com |

Receptor Binding Assays and Ligand Selectivity in vitro

While the primary mechanism of this compound is enzyme inhibition, receptor binding assays are used to investigate potential off-target effects or secondary mechanisms of action. These assays measure the affinity of a compound for a wide range of biological receptors. For this compound, extensive in vitro receptor binding screening profiles are not widely reported in scientific literature. The focus of research has predominantly been on its well-established role as a cyclooxygenase inhibitor, and significant interactions with other receptor families have not been identified as a primary component of its activity.

Cellular Assays for Specific Biological Pathways

Cell-based in vitro assays provide insight into the effects of a compound on specific biological pathways within a cellular context. These studies have confirmed the downstream consequences of COX inhibition by this compound and explored other potential cellular effects.

One of the key pathways affected is the production of prostaglandins and thromboxane (B8750289). In vitro studies using blood from various species have demonstrated potent inhibition of thromboxane B2 (TxB2) generation, a stable metabolite of thromboxane A2 and a surrogate marker for COX-1 activity. nih.gov Similarly, the compound effectively blocks the synthesis of Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator produced via the COX-2 pathway. researchgate.netnih.gov

Beyond prostaglandin synthesis, studies using RAW 264.7 murine macrophage cell lines have shown that this compound can inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa B (NF-κB) and the activity of inducible nitric oxide synthase (iNOS) at concentrations between 10 and 1000 µM. medchemexpress.com

| Biological Pathway/Target | Cell/System Type | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| Thromboxane B2 Generation | Dog Blood | Inhibition | 0.10 µM | nih.gov |

| Thromboxane B2 Generation | Goat Blood | Inhibition | 0.02 µM | nih.gov |

| Thromboxane B2 Generation | Horse Blood | Inhibition | 0.04 µM | nih.gov |

| NF-κB Activation (LPS-induced) | RAW 264.7 Macrophages | Inhibition | 10 - 1000 µM | medchemexpress.com |

| Nitric Oxide Release (LPS-induced) | RAW 264.7 Macrophages | Inhibition | 100 - 1000 µM | medchemexpress.com |

| Platelet Aggregation (Collagen-induced) | Equine Platelets | Inhibition | 5 µM (significant depression) | nih.gov |

Mechanistic Insights into Molecular Interactions with Biological Macromolecules in vitro

These compounds act as competitive, reversible inhibitors that bind within the hydrophobic channel of the COX enzyme active site. The acidic carboxylate group of the molecule is a critical feature for this interaction. It typically forms ionic bonds with a positively charged arginine residue (Arg-120) located at the entrance of the active site. This interaction, along with hydrogen bonding to other key residues such as Tyrosine-355, effectively blocks the substrate, arachidonic acid, from accessing the catalytic site of the enzyme, thereby preventing the synthesis of prostaglandins. The non-selective nature of this compound stems from its ability to fit within the active site channels of both COX-1 and COX-2 isoforms.

Comparative Studies with Known Bioactive Analogs in vitro

The in vitro activity of this compound has been compared with that of other NSAIDs to better understand its relative potency and selectivity. These studies highlight its position within the broader class of anti-inflammatory agents.

In an in vitro study on equine platelets, this compound was found to be a significantly more potent inhibitor of collagen-induced platelet aggregation than either phenylbutazone (B1037) or naproxen (B1676952). nih.gov A concentration of 5 x 10⁻⁶ M Flunixin was required to significantly depress aggregation, whereas a 100-fold higher concentration (5 x 10⁻⁴ M) of phenylbutazone or naproxen was needed for a similar effect. nih.gov

Another comparative study in bovine inflammatory exudate showed that Flunixin meglumine (B1676163) inhibited PGE2 synthesis to a greater extent than tolfenamic acid at multiple time points. researchgate.net Furthermore, when assessing effects on gastrointestinal smooth muscle from cattle in vitro, Flunixin meglumine was found to be more potent at inhibiting motility compared to meloxicam, a preferential COX-2 inhibitor. researchgate.net For example, based on IC50 ratios, Flunixin's inhibitory effect was over 8 times greater than meloxicam's in the abomasum and over 4 times greater in the ileum. researchgate.net

| Activity Assessed | Compound | Comparator Compound(s) | Relative In Vitro Potency | Reference |

|---|---|---|---|---|

| Platelet Aggregation Inhibition | This compound | Phenylbutazone, Naproxen | Significantly more potent (approx. 100-fold) | nih.gov |

| PGE2 Synthesis Inhibition | This compound | Tolfenamic Acid | Greater inhibition | researchgate.net |

| Smooth Muscle Motility Inhibition (Bovine Abomasum) | This compound | Meloxicam | More potent (8.57-fold based on AUC values) | researchgate.net |

| COX Inhibition Profile | This compound | Meloxicam, Carprofen | Non-selective (COX-1/COX-2) vs. COX-2 preferential | nih.gov |

Potential Applications and Future Research Directions

Role as a Synthetic Intermediate for Advanced Organic Molecules

Based on the known utility of similar compounds, (4-Fluoro-phenylamino)-phenyl-acetic acid is poised to be a valuable synthetic intermediate in the creation of more complex organic molecules. Phenylacetic acid and its derivatives are fundamental building blocks in organic synthesis. For instance, 4-Fluorophenylacetic acid serves as a key intermediate in the production of fluorinated anesthetics and other specialty chemicals. nbinno.com The introduction of a 4-fluoro-phenylamino group to the phenylacetic acid backbone, as in the subject compound, would provide a versatile scaffold for further chemical modifications. This structure could be particularly useful in the synthesis of novel pharmaceutical agents, agrochemicals, and materials with specific electronic or biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the secondary amine offers a reactive site for a wide range of chemical transformations.

Contribution to Scaffold Development in Medicinal Chemistry Research

The core structure of this compound represents a promising scaffold for medicinal chemistry research. Fluorinated amino acids and their derivatives are of considerable interest due to their potential to act as enzyme inhibitors and therapeutic agents. nih.govresearchgate.net The incorporation of fluorine can modulate key physicochemical properties such as acidity, basicity, lipophilicity, and metabolic stability, which are critical for drug design. nih.gov The "this compound" scaffold combines the phenylacetic acid moiety, found in various bioactive compounds, with a fluorinated aniline (B41778) group. This combination could be explored for the development of new classes of drugs targeting a variety of diseases. The scaffold's potential for diverse functionalization would allow for the creation of large libraries of compounds for high-throughput screening.

Q & A

Q. What are the primary synthetic routes for (4-Fluoro-phenylamino)-phenyl-acetic acid, and how do they differ in stereoselectivity and scalability?

The compound can be synthesized via enzymatic or chemical methods. Enzymatic routes, such as dynamic kinetic resolution (DKR) using bacterial nitrilases or multi-enzyme systems, are highly stereoselective. For example, a 2012 study achieved enantioselective synthesis of chiral phenylalanine derivatives using a nitrilase and amidase system, yielding >99% enantiomeric excess (ee) under optimized conditions (pH 8, 40°C, 24 hours) . Chemical synthesis, though scalable, often requires chiral catalysts or resolving agents to achieve comparable stereoselectivity. Enzymatic methods are preferred for academic research due to their green chemistry advantages and precision, whereas chemical routes may be more suitable for large-scale production despite lower ee values .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : Resolves enantiomers using chiral columns (e.g., Purospher® STAR columns) to verify stereochemical purity .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validates molecular weight and fragmentation patterns, particularly useful for detecting fluorinated analogs .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at the 4-position of the phenyl ring) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in enzymatic synthesis?

Critical parameters include:

- pH and Temperature : Maintain pH 8–9 and 35–40°C to stabilize enzyme activity while minimizing substrate hydrolysis .

- Substrate-to-Enzyme Ratio : A 10:1 molar ratio of nitrile/amide to enzyme maximizes conversion rates without denaturation .

- Co-Solvents : Add 10–20% (v/v) polar aprotic solvents (e.g., DMSO) to enhance substrate solubility without inhibiting enzymes .

- Real-Time Monitoring : Use inline HPLC to track reaction progress and adjust parameters dynamically .

Q. How do conflicting bioactivity results from in vitro vs. in vivo assays arise, and how can they be resolved?

Discrepancies often stem from:

- Metabolic Instability : The compound may undergo rapid hepatic conjugation (e.g., glycine conjugation to form phenaceturic acid) in vivo, reducing bioavailability compared to in vitro systems .

- Fluorine-Specific Interactions : Fluorine’s electronegativity alters binding kinetics in enzyme assays (e.g., CYP450 inhibition) but may not translate to whole-organism models .

Resolution Strategy : - Use liver microsomal assays to simulate metabolic pathways .

- Compare fluorinated analogs (e.g., 4-chloro or 4-hydroxyphenyl derivatives) to isolate fluorine-specific effects .

Q. What strategies address challenges in isolating stereoisomers of this compound?

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Diastereomeric Salt Formation : React the racemic mixture with chiral resolving agents (e.g., (R)-Mosher’s acid) to crystallize enantiomers .

- Enzymatic Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester precursor .

Q. How does fluorination at the 4-position influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine increases logP by ~0.5–1.0, enhancing membrane permeability but potentially reducing aqueous solubility .

- Acidity : The electron-withdrawing effect lowers the pKa of the acetic acid group by ~0.3–0.5, affecting ionization in biological matrices .

- Metabolic Resistance : Fluorine reduces oxidative metabolism (e.g., CYP450-mediated hydroxylation), prolonging half-life in vivo .

Methodological Considerations

Q. What are the best practices for validating fluorinated compound stability under experimental conditions?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 14 days and analyze degradation via LC-MS/MS .

- Light Sensitivity : Use amber glassware to prevent photodegradation of the fluorophenyl moiety .

- pH-Dependent Stability : Buffer solutions (pH 2–9) should be tested to mimic gastrointestinal and physiological conditions .

Q. How can researchers differentiate between isobaric impurities (e.g., 4-fluoro vs. 3-fluoro isomers) during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.